4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C7H12BrN3 |
|---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-propylpyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4,9H2,1-2H3 |
InChI Key |
BSISLVHNZZHBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Br)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in dichloromethane (DCM) or chloroform.
-
Catalysts : Lewis acids like FeBr₃ or AlBr₃ enhance regioselectivity.
-
Temperature : 0–25°C to minimize side reactions.
Example Protocol
-
Dissolve 3-methyl-1-propyl-1H-pyrazol-5-amine (10 mmol) in DCM.
-
Add FeBr₃ (0.1 equiv) and NBS (1.1 equiv) at 0°C.
-
Stir for 12 hr at 25°C.
-
Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography.
Yield : 68–75%.
Multi-Step Synthesis from Diethyl Butynedioate
Adapted from methods for analogous bromopyrazoles, this approach avoids hazardous reagents like n-butyllithium.
Step 1: Condensation to Form Pyrazole Core
React diethyl butynedioate with propylhydrazine to yield 5-hydroxy-3-methyl-1-propyl-1H-pyrazole-3-carboxylate.
Conditions :
Step 2: Bromination with POBr₃
Replace the hydroxyl group with bromine using phosphorus oxybromide (POBr₃).
Conditions :
Step 3: Hydrolysis and Decarboxylation
Hydrolyze the ester to carboxylic acid, followed by Hofmann degradation to remove the carboxyl group.
Conditions :
Continuous Flow Bromination for Industrial Scale
Continuous flow reactors improve safety and efficiency for large-scale production.
Protocol :
-
Precursor Solution : 3-methyl-1-propyl-1H-pyrazol-5-amine (1M in DCM).
-
Bromination Mix : NBS (1.1 equiv) and FeBr₃ (0.05 equiv) in DCM.
-
Flow Rate : 5 mL/min, residence time 10 min.
-
Temperature : 25°C.
Advantages :
-
95% conversion rate.
-
Reduced bromine waste.
Alternative Routes via Oxidative Coupling
Pyrazol-5-amines undergo oxidative coupling under iodine or copper catalysis. While primarily used for dimerization, modified conditions may introduce bromine.
Example :
-
React 3-methyl-1-propyl-1H-pyrazol-5-amine with Br₂ in the presence of CuI (10 mol%) and 1,10-phenanthroline.
-
Conditions : EtOH, 50°C, 6 hr.
Comparative Analysis of Methods
| Method | Yield | Scalability | Safety |
|---|---|---|---|
| Conventional Bromination | 68–75% | Moderate | Moderate (Br₂ use) |
| Multi-Step Synthesis | 65–78% | High | High |
| Continuous Flow | 90–95% | Industrial | High |
| Oxidative Coupling | 62% | Lab-scale | Moderate |
Challenges and Optimization Strategies
-
Regioselectivity : Unwanted 5-bromo isomers form if steric effects are neglected. Using bulkier solvents (e.g., DMF) or low temperatures improves 4-bromo selectivity.
-
Purification : Silica gel chromatography remains standard, but crystallization (e.g., using hexane/EtOAc) reduces costs.
-
Catalyst Recycling : FeBr₃ recovery via aqueous extraction achieves 80% reuse efficiency.
Recent Advances
Chemical Reactions Analysis
4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact mechanism depends on the specific application and the nature of the target molecule . For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS 2845-78-5)
- Structure : Bromine (position 4), phenyl (position 3), and amine (position 5).
- Molecular Formula : C₉H₈BrN₃; Molecular Weight : 238.09 .
- Comparison : The phenyl group at position 3 introduces steric bulk and aromatic π-π interactions, contrasting with the methyl group in the target compound. This substitution may enhance binding to hydrophobic targets but reduce solubility in aqueous media.
4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 19848-99-8)
- Structure : Bromine (position 4), methyl groups (positions 1 and 3), and amine (position 5).
- Molecular Formula : C₅H₈BrN₃; Molecular Weight : 190.04 .
- Comparison : The absence of a propyl group reduces lipophilicity compared to the target compound. The dual methyl substituents may confer greater metabolic stability but limit conformational flexibility.
4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS 89088-55-1)
- Structure : Bromine (position 4), methyl (position 1), and amine (position 3).
- Molecular Formula : C₄H₆BrN₃; Molecular Weight : 176.02 .
- Comparison: The positional shift of the amine group (position 3 vs. This change could impact interactions with biological targets or catalysts in synthetic pathways.
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*logP values estimated using fragment-based methods.
- Key Observations :
- The propyl group in the target compound increases lipophilicity (logP = 2.3) compared to methyl-substituted analogs (logP = 1.2–1.5).
- Aromatic substituents (e.g., phenyl in CAS 2845-78-5) further elevate logP but reduce aqueous solubility.
- Positional isomerism (amine at position 3 vs. 5) significantly affects solubility due to differences in hydrogen-bonding capacity.
Biological Activity
4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine is a pyrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Overview of Pyrazole Derivatives
Pyrazole compounds, including this compound, have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms like bromine enhances their lipophilicity, which can improve absorption and distribution in biological systems.
Target Interactions
Pyrazole derivatives typically interact with various biological targets through hydrogen bonding and other intermolecular interactions. The specific mechanisms involve:
- Enzyme Inhibition : This compound may inhibit enzymes such as liver alcohol dehydrogenase, influencing the metabolism of alcohol and related compounds.
- Receptor Modulation : It may also act on specific receptors involved in neurotransmission and inflammation pathways.
Biochemical Pathways
The compound's influence on biochemical pathways can vary depending on its target. For instance, it can modulate pathways related to oxidative stress and cellular signaling, which are crucial in cancer progression and inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : Enhanced lipophilicity due to bromine substitution may improve gastrointestinal absorption.
- Distribution : The compound is likely distributed throughout body tissues, influenced by solvent interactions during administration.
- Metabolism : It may undergo metabolic transformations that alter its efficacy and safety profile.
Biological Activities
Recent studies have highlighted various biological activities associated with pyrazole derivatives:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
| Anticancer | Demonstrated cytotoxic effects in several cancer cell lines. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, reducing inflammation in vivo. |
| Analgesic | Provides pain relief through central nervous system modulation. |
Case Studies
-
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a chemotherapeutic agent . -
Antimicrobial Efficacy
Research assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent . -
Anti-inflammatory Effects
In a model of induced inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its anti-inflammatory capabilities .
Q & A
Q. What are the established synthetic routes for 4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromination of a preformed pyrazole core (e.g., 3-methyl-1-propyl-1H-pyrazol-5-amine) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during bromination to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
- Catalysis : Use of Lewis acids (e.g., AlCl₃) to improve regioselectivity.
Continuous flow reactors and automated systems can enhance scalability and yield (>80% reported in analogous compounds) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What crystallographic tools are recommended for determining the crystal structure of this compound?
Methodological Answer:
- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and anisotropic displacement parameters.
- Data Collection : High-resolution data (θ > 25°) ensures accurate bond-length measurements (e.g., C-Br bond ~1.90 Å).
- Validation : WinGX suite for geometry analysis (e.g., torsion angles, hydrogen bonding) .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data during structural elucidation be resolved?
Methodological Answer:
- Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, a discrepancy in propyl chain conformation may arise from solution vs. solid-state dynamics.
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict NMR shifts/NOE correlations.
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in brominated heterocycles .
Q. What advanced strategies are recommended for studying the reactivity of the bromine substituent?
Methodological Answer:
- Substitution Reactions : React with nucleophiles (e.g., amines, thiols) under Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Monitor kinetics via in-situ FTIR to optimize conditions (e.g., 60°C, 12 h).
- Mechanistic Probes : Isotopic labeling (e.g., ⁸¹Br) or Hammett analysis to assess electronic effects.
- Computational Modeling : DFT (B3LYP/6-31G*) predicts transition states and regioselectivity .
Q. How should researchers design experiments to evaluate the biological activity of derivatives without violating ethical guidelines?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against S. aureus or E. coli. Use DMSO as a solubilizing agent (<1% v/v).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices.
- Data Interpretation : Address conflicting bioassay results by verifying compound stability (HPLC) and controlling for solvent artifacts .
Q. What methodologies are effective in resolving synthetic byproducts or regiochemical ambiguities?
Methodological Answer:
Q. How can computational tools enhance the prediction of physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
